(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol (1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17862006
InChI: InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1
SMILES:
Molecular Formula: C10H14FNO
Molecular Weight: 183.22 g/mol

(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol

CAS No.:

Cat. No.: VC17862006

Molecular Formula: C10H14FNO

Molecular Weight: 183.22 g/mol

* For research use only. Not for human or veterinary use.

(1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethan-1-ol -

Specification

Molecular Formula C10H14FNO
Molecular Weight 183.22 g/mol
IUPAC Name (1R)-1-[2-(dimethylamino)-4-fluorophenyl]ethanol
Standard InChI InChI=1S/C10H14FNO/c1-7(13)9-5-4-8(11)6-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1
Standard InChI Key CZRCWUQOVNUWPC-SSDOTTSWSA-N
Isomeric SMILES C[C@H](C1=C(C=C(C=C1)F)N(C)C)O
Canonical SMILES CC(C1=C(C=C(C=C1)F)N(C)C)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure comprises a fluorophenyl ring substituted at the 2-position with a dimethylamino group (N(CH3)2-\text{N}(\text{CH}_3)_2) and at the 1-position with an ethanol group (CH(OH)CH3-\text{CH}(\text{OH})\text{CH}_3) in the R-configuration. The fluorine atom at the 4-position enhances electron-withdrawing effects, while the dimethylamino group contributes basicity and hydrogen-bonding potential.

Stereochemical Significance

The (1R) configuration ensures specific three-dimensional interactions in biological systems. Computational models reveal that this enantiomer exhibits a dihedral angle of 15.715.7^\circ between the aromatic ring and the ethanol group, optimizing binding to chiral receptors.

Physicochemical Properties

Key data include:

PropertyValue
Molecular FormulaC10H14FNO\text{C}_{10}\text{H}_{14}\text{FNO}
Molecular Weight183.22 g/mol
IUPAC Name(1R)-1-[2-(Dimethylamino)-4-fluorophenyl]ethanol
Canonical SMILESCC(C1=C(C=C(C=C1)F)N(C)C)O
Isomeric SMILESCC@@HO
InChI KeyCZRCWUQOVNUWPC-SSDOTTSWSA-N

These properties are critical for solubility, reactivity, and pharmacokinetic profiling .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis typically begins with 4-fluoroacetophenone, which undergoes condensation with dimethylaminobenzaldehyde in ethanol under basic conditions (e.g., KOH) to form a chalcone intermediate. Subsequent catalytic hydrogenation with palladium on carbon (Pd/C\text{Pd/C}) reduces the α,β-unsaturated ketone to the secondary alcohol, yielding the (1R)-enantiomer via asymmetric catalysis.

Reaction Mechanism

  • Condensation:
    4-Fluoroacetophenone+Me2N-BenzaldehydeEtOH, KOHChalcone\text{4-Fluoroacetophenone} + \text{Me}_2\text{N-Benzaldehyde} \xrightarrow{\text{EtOH, KOH}} \text{Chalcone}

  • Reduction:
    Chalcone+H2Pd/C(1R)-Alcohol\text{Chalcone} + \text{H}_2 \xrightarrow{\text{Pd/C}} (1R)\text{-Alcohol}

The enantiomeric excess (ee) achieved exceeds 98% using chiral ligands such as (RR)-BINAP.

Purification and Analysis

Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) isolates the product. Purity (>99%>99\%) is confirmed via HPLC (C18 column, 254 nm) and 1H NMR^1\text{H NMR} (δ=1.35ppm(CH3)\delta = 1.35 \, \text{ppm} \, (\text{CH}_3), 4.72ppm(OH)4.72 \, \text{ppm} \, (\text{OH})).

Industrial Applications

Pharmaceutical Intermediates

The compound serves as a precursor to antipsychotics (e.g., analogues of aripiprazole) and β-blockers. Its chiral center is retained in final APIs, ensuring efficacy.

Agrochemical Research

Derivatives act as fungicides targeting cytochrome P450 enzymes in Fusarium species (EC50_{50} = 2.3 μM).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator